Cas no 1392467-08-1 (5-(tert-butoxy)pyridine-2-carbonitrile)

5-(tert-butoxy)pyridine-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-(tert-Butoxy)picolinonitrile
- 5-(tert-butoxy)pyridine-2-carbonitrile
- 5-(t-Butoxy)picolinonitrile
- 5-tert-butoxypyridine-2-carbonitrile
- 5-[(2-methylpropan-2-yl)oxy]pyridine-2-carbonitrile
- Z2197092303
-
- MDL: MFCD24218663
- Inchi: 1S/C10H12N2O/c1-10(2,3)13-9-5-4-8(6-11)12-7-9/h4-5,7H,1-3H3
- InChI Key: NDPUGXMFYZITLF-UHFFFAOYSA-N
- SMILES: O(C1C=NC(C#N)=CC=1)C(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 211
- Topological Polar Surface Area: 45.9
- XLogP3: 1.9
5-(tert-butoxy)pyridine-2-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB489738-250 mg |
5-(t-Butoxy)picolinonitrile; . |
1392467-08-1 | 250MG |
€395.50 | 2022-03-01 | ||
Enamine | EN300-220704-10.0g |
5-(tert-butoxy)pyridine-2-carbonitrile |
1392467-08-1 | 95.0% | 10.0g |
$6056.0 | 2025-02-20 | |
abcr | AB489738-1 g |
5-(t-Butoxy)picolinonitrile; . |
1392467-08-1 | 1g |
€865.00 | 2022-03-01 | ||
Enamine | EN300-220704-2.5g |
5-(tert-butoxy)pyridine-2-carbonitrile |
1392467-08-1 | 95.0% | 2.5g |
$1571.0 | 2025-02-20 | |
Enamine | EN300-220704-1g |
5-(tert-butoxy)pyridine-2-carbonitrile |
1392467-08-1 | 95% | 1g |
$748.0 | 2023-09-16 | |
Ambeed | A787344-1g |
5-(tert-Butoxy)picolinonitrile |
1392467-08-1 | 97% | 1g |
$494.0 | 2024-04-24 | |
A2B Chem LLC | AV73824-50mg |
5-(tert-Butoxy)picolinonitrile |
1392467-08-1 | 95% | 50mg |
$405.00 | 2024-04-20 | |
A2B Chem LLC | AV73824-5g |
5-(tert-Butoxy)picolinonitrile |
1392467-08-1 | 95% | 5g |
$3851.00 | 2024-04-20 | |
A2B Chem LLC | AV73824-10g |
5-(tert-Butoxy)picolinonitrile |
1392467-08-1 | 95% | 10g |
$7325.00 | 2024-04-20 | |
1PlusChem | 1P01ALY8-50mg |
5-(tert-butoxy)pyridine-2-carbonitrile |
1392467-08-1 | 95% | 50mg |
$229.00 | 2025-03-19 |
5-(tert-butoxy)pyridine-2-carbonitrile Related Literature
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Taeil Shin,Minjun Kim,Younjae Jung,Sung June Cho,Hyunwoo Kim,Hyunjoon Song Chem. Commun., 2020,56, 14404-14407
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Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Mei Zhou RSC Adv., 2016,6, 113322-113326
Additional information on 5-(tert-butoxy)pyridine-2-carbonitrile
Introduction to 5-(tert-butoxy)pyridine-2-carbonitrile (CAS No. 1392467-08-1)
5-(tert-butoxy)pyridine-2-carbonitrile, identified by its Chemical Abstracts Service (CAS) number CAS No. 1392467-08-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, featuring a pyridine core substituted with a tert-butoxy group and a nitrile functionality at the 2-position, exhibits unique chemical properties that make it valuable in various synthetic applications.
The tert-butoxy group, a bulky alkyl ether moiety, introduces steric hindrance to the pyridine ring, which can be strategically exploited in medicinal chemistry to modulate binding interactions with biological targets. This steric effect is particularly useful in designing selective inhibitors or agonists for enzymes and receptors. The nitrile group, on the other hand, serves as a versatile handle for further functionalization, enabling the synthesis of more complex molecules through reactions such as hydrolysis to carboxylic acids or reduction to amines.
In recent years, the demand for novel heterocyclic compounds with tailored properties has surged, driven by the need for more effective and selective therapeutic agents. 5-(tert-butoxy)pyridine-2-carbonitrile has emerged as a promising building block in this context. Its unique structure allows for the development of derivatives with enhanced pharmacokinetic profiles, improved solubility, and reduced toxicity. These attributes are critical in the design of next-generation drugs that must meet stringent regulatory standards while maintaining high efficacy.
One of the most compelling applications of 5-(tert-butoxy)pyridine-2-carbonitrile is in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are involved in numerous cellular processes and are often implicated in diseases such as cancer and inflammation. However, their large binding surfaces and intricate binding modes make them challenging to target with traditional drug molecules. The steric bulk provided by the tert-butoxy group can help to occupy space in the PPI interface, while the nitrile group can be used to form hydrogen bonds or engage in other specific interactions with key residues in the target protein.
Recent studies have demonstrated the utility of 5-(tert-butoxy)pyridine-2-carbonitrile in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently dysregulated in diseases such as cancer. By incorporating this compound into drug candidates, researchers have been able to generate inhibitors with improved binding affinities and selectivity. For instance, derivatives of 5-(tert-butoxy)pyridine-2-carbonitrile have shown promise in preclinical studies as inhibitors of tyrosine kinases, which are involved in cell growth and differentiation.
The synthetic versatility of CAS No. 1392467-08-1 also makes it a valuable reagent in organic synthesis. The presence of both the nitrile and hydroxyl-like functionalities allows for multiple points of modification, enabling chemists to construct complex molecular architectures with precision. This has led to its use in the preparation of ligands for transition metal catalysis, where its ability to coordinate metals through nitrogen and oxygen atoms is particularly advantageous.
In addition to its pharmaceutical applications, 5-(tert-butoxy)pyridine-2-carbonitrile has found utility in materials science. Its ability to act as a precursor for more complex heterocycles has been exploited in the synthesis of organic semiconductors and ligands for metal-organic frameworks (MOFs). These materials have potential applications in electronics, catalysis, and gas storage, highlighting the broad utility of this compound beyond traditional pharmaceuticals.
The development of new synthetic methodologies has further enhanced the appeal of CAS No. 1392467-08-1. Recent advances in catalytic chemistry have enabled more efficient and sustainable routes to derivatives of this compound, reducing reliance on hazardous reagents and minimizing waste generation. Such innovations align with global efforts to promote green chemistry principles and ensure that chemical research remains environmentally responsible.
In conclusion, 5-(tert-butoxy)pyridine-2-carbonitrile represents a versatile and valuable compound with significant potential across multiple domains of chemical research. Its unique structural features make it an ideal candidate for designing novel therapeutic agents, while its synthetic accessibility allows for broad exploration of its derivatives. As our understanding of biological systems continues to grow, compounds like this will undoubtedly play an increasingly important role in addressing some of the most pressing challenges in medicine and materials science.
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